molecular formula C12H11BrO2 B3277068 6-Bromo-1,2-dimethoxynaphthalene CAS No. 65249-23-2

6-Bromo-1,2-dimethoxynaphthalene

Cat. No.: B3277068
CAS No.: 65249-23-2
M. Wt: 267.12 g/mol
InChI Key: HBHNSGZFMPZMCD-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is a brominated derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 2 positions and a bromine atom at the 6 position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dimethoxynaphthalene typically involves the bromination of 1,2-dimethoxynaphthalene. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 6 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 1,2-dimethoxynaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 6-substituted-1,2-dimethoxynaphthalene derivatives.

    Oxidation: Formation of 6-bromo-1,2-naphthoquinone or 6-bromo-1,2-naphthalenedicarboxylic acid.

    Reduction: Formation of 1,2-dimethoxynaphthalene.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxynaphthalene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methoxynaphthalene: Similar structure but with only one methoxy group, leading to different chemical and biological properties.

    6-Bromo-1,2-dihydroxynaphthalene: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and solubility.

Uniqueness

6-Bromo-1,2-dimethoxynaphthalene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-1,2-dimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHNSGZFMPZMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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